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Compound of Interest

Compound Name: Heptyl hexanoate

Cat. No.: B1593790

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl hexanoate is a fatty acid ester recognized for its characteristic fruity and green aroma
profile. It is found naturally in various fruits and plants, including apples and passion fruit.[1]
This document provides detailed application notes and protocols for the use of heptyl
hexanoate as a flavor and fragrance agent in research and development. It covers its
synthesis, analytical quantification, sensory evaluation, potential biosynthetic pathways, and
applications in pharmaceutical formulations for taste masking.

Chemical and Physical Properties

Heptyl hexanoate is a colorless liquid with a distinct odor described as green, sappy, and
reminiscent of freshly bruised leaves.[1][2] Its physicochemical properties are summarized in
the table below.
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Property Value Reference
Molecular Formula C13H2602 [11[3]
Molecular Weight 214.34 g/mol [1][3]

CAS Number 6976-72-3 [11[3]
Appearance Colorless clear liquid (est.) [1]

Specific Gravity 0.859 - 0.865 @ 25°C [1112]
Refractive Index 1.421-1.427 @ 20°C [1][2]
Boiling Point 259.00 °C @ 760.00 mm Hg [1]

Flash Point 229.00 °F (109.44 °C) [11[2]
Solubility Soluble in alcohol; water o

(1.132 mg/L @ 25°C, est.)

Experimental Protocols
Protocol 1: Enzymatic Synthesis of Heptyl Hexanoate

This protocol describes a lipase-catalyzed synthesis of heptyl hexanoate, a green and

selective alternative to chemical synthesis.

Materials:

Heptanol

Hexanoic acid

Immobilized lipase (e.g., from Rhizomucor miehei)[4][5]
n-hexane (or other suitable organic solvent)

Molecular sieves (optional, for water removal)

© 2025 BenchChem. All rights reserved. 2/8

Tech Support


https://www.norex.in/blog/blogs/flavouring-agents-in-pharmaceuticals
https://flavorsum.com/sensory-analysis-guidelines-food-and-beverage/
https://www.norex.in/blog/blogs/flavouring-agents-in-pharmaceuticals
https://flavorsum.com/sensory-analysis-guidelines-food-and-beverage/
https://www.norex.in/blog/blogs/flavouring-agents-in-pharmaceuticals
https://flavorsum.com/sensory-analysis-guidelines-food-and-beverage/
https://www.norex.in/blog/blogs/flavouring-agents-in-pharmaceuticals
https://www.norex.in/blog/blogs/flavouring-agents-in-pharmaceuticals
https://pubs.acs.org/doi/pdf/10.1021/jf011460u
https://www.norex.in/blog/blogs/flavouring-agents-in-pharmaceuticals
https://pubs.acs.org/doi/pdf/10.1021/jf011460u
https://www.norex.in/blog/blogs/flavouring-agents-in-pharmaceuticals
https://pubs.acs.org/doi/pdf/10.1021/jf011460u
https://www.norex.in/blog/blogs/flavouring-agents-in-pharmaceuticals
https://www.norex.in/blog/blogs/flavouring-agents-in-pharmaceuticals
https://pubs.acs.org/doi/pdf/10.1021/jf011460u
https://www.norex.in/blog/blogs/flavouring-agents-in-pharmaceuticals
https://www.benchchem.com/product/b1593790?utm_src=pdf-body
https://www.benchchem.com/product/b1593790?utm_src=pdf-body
https://www.pharmtech.com/view/the-role-of-flavoring-agents-and-taste-modulation-strategies-in-drug-development
https://sbblgroup.com/blogs/news/role-of-flavouring-agent-in-pharmaceutical-formations
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e Magnetic stirrer and heating plate

o Reaction vessel (e.g., screw-capped flask)

o Standard laboratory glassware

Procedure:

e Reactant Preparation: In the reaction vessel, combine heptanol and hexanoic acid. An
equimolar ratio can be used as a starting point, though optimization may be required.[4] For
example, use a 0.5 M concentration of each substrate in n-hexane.[4]

e Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme
concentration is 10 g/L.[4]

o Reaction Conditions: Place the vessel on the magnetic stirrer with heating. Maintain the
reaction temperature between 45-55°C.[4][6] Stir the mixture to ensure adequate mixing. If
not using a solvent, molecular sieves can be added to remove water and drive the reaction
towards ester formation.

¢ Monitoring the Reaction: The progress of the esterification can be monitored by withdrawing
small aliquots at regular intervals and analyzing them using Gas Chromatography-Mass
Spectrometry (GC-MS) as described in Protocol 2.

e Reaction Termination and Product Recovery: Once the desired conversion is achieved
(typically within 24-96 hours), terminate the reaction by filtering off the immobilized lipase.
The lipase can be washed with the solvent and reused. The heptyl hexanoate product can
be purified from the remaining reactants and solvent by distillation or chromatography.

Enzymatic Synthesis Workflow

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.pharmtech.com/view/the-role-of-flavoring-agents-and-taste-modulation-strategies-in-drug-development
https://www.pharmtech.com/view/the-role-of-flavoring-agents-and-taste-modulation-strategies-in-drug-development
https://www.pharmtech.com/view/the-role-of-flavoring-agents-and-taste-modulation-strategies-in-drug-development
https://www.pharmtech.com/view/the-role-of-flavoring-agents-and-taste-modulation-strategies-in-drug-development
https://pubmed.ncbi.nlm.nih.gov/24768798/
https://www.benchchem.com/product/b1593790?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Reactant Preparation

Heptanol
Hexanoic Acid
n-Hexane

Esterification Reaction
\

e

Monitoring & Analysis
L
* Product Recovery
O

\

Distillation / Chromatography

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Sample Preparation
(Dilution/Extraction)

GC Injection
(1 pL, Splitless)

GC Column Separation
(Temperature Programmed)

Mass Spectrometry
(Electron lonization)

Detection & Data Acquisition

'

Data Analysis
(Identification & Quantification)

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Fatty Acid Metabolism

Acetyl-CoA
(Fatty Acid Synthesis)

Hexanoic Acid Heptanoic Acid
Reduction
recursor Formation
Hexanoyl-CoA Heptanol

Ester Synthesis

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1593790?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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